(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid, also known as (R)-2-(Boc-amino)-5-methylhex-5-enoic acid, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of approximately 243.3 g/mol. The compound features a double bond in its hexenoic acid moiety, which contributes to its unique reactivity profile in chemical synthesis and biological applications .
Several compounds share structural similarities with (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid, each with unique properties:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (S)-2-((tert-butoxycarbonyl)amino)-5-methylhex-5-enoic acid | 1369532-07-9 | Enantiomer with opposite stereochemistry |
| Boc-D-Leucine | 13993-53-6 | Lacks double bond; simpler structure |
| Boc-D-Valine | 13814-96-3 | Another Boc-protected amino acid |
| Boc-D-Alanine | 10233-13-3 | Smaller side chain compared to 5-methylhexene |
The uniqueness of (R)-2-((tert-butoxycarbonyl)amino)-5-methylhex-5-enoic acid lies in its double bond, which allows for additional reactivity not present in simpler Boc-protected amino acids like Boc-D-Leucine or Boc-D-Alanine .
The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is primarily linked to its role as a building block in peptide synthesis. It is utilized in the development of peptide-based drugs and therapeutic agents. In biological research, it aids in studying protein structure and function as well as enzyme-substrate interactions, making it valuable in both academic and pharmaceutical contexts .
Several synthesis methods are employed to produce (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid:
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid has numerous applications across various fields:
Substrate-controlled stereoselective reductions represent a fundamental approach in the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid and related enone-derived α-amino acids [4] [8]. The mechanism relies on the inherent steric bias of the substrate to direct the stereochemical outcome of the reduction process [17]. In enone-derived amino acid synthesis, the substrate's existing stereogenic centers and conformational preferences dictate the facial selectivity of hydride delivery [13].
The most extensively studied substrate-controlled reduction employs lithium tri-sec-butylborohydride (L-selectride) as the reducing agent [4] [13]. This bulky hydride reagent demonstrates exceptional diastereoselectivity when applied to enone-derived α-amino acid substrates at low temperatures [19]. Research conducted by Songsri and colleagues demonstrated that L-selectride reduction of enone-derived amino acids at −78°C proceeds with remarkable stereoselectivity, achieving an 8:1 ratio of diastereomeric products [4] [17].
The stereochemical outcome of L-selectride reductions is governed by the Felkin-Anh model, where the reducing agent approaches the carbonyl group from the least hindered face [13] [21]. In the case of enone-derived α-amino acids bearing tert-butyl ester groups, the bulky ester substituent prevents intramolecular lactonization while maintaining high diastereoselectivity [13]. The presence of the tert-butoxycarbonyl protecting group at the α-position further enhances the substrate's conformational rigidity, leading to predictable stereochemical outcomes [4] [8].
| Reducing Agent | Temperature | Diastereoselectivity | Major Product Configuration | Yield |
|---|---|---|---|---|
| L-selectride | −78°C | 8:1 | (2S,4R)-erythro | 75% |
| L-selectride + ZnCl₂ | −78°C | >99:1 | (2S,4R)-erythro | 72% |
| Sodium borohydride | 0°C | 3:1 | (2S,4R)-erythro | 68% |
The addition of Lewis acids such as zinc chloride dramatically enhances the diastereoselectivity of L-selectride reductions [21]. Under optimized conditions using one equivalent of zinc chloride, complete diastereofacial selectivity (>99% diastereomeric excess) can be achieved [21]. This enhancement occurs through metal chelation, which rigidifies the substrate conformation and blocks one face of the carbonyl group from hydride approach [21].
Substrate-controlled reductions demonstrate particular utility in the synthesis of diaminopimelic acid derivatives, where the stereochemical relationship between multiple amino acid centers must be precisely controlled [4] [13]. The nine-step synthesis of fully protected meso-diaminopimelic acid analogues achieves 22% overall yield using substrate-controlled stereoselective reduction as the key stereochemistry-determining step [4] [8].
The Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst system provides an alternative approach for the stereoselective reduction of enone-derived α-amino acids, offering reagent-controlled stereoselectivity that can override substrate bias [5] [13]. CBS catalysts are derived from naturally occurring proline and demonstrate predictable stereochemical outcomes based on catalyst chirality [31].
The CBS catalyst operates through a dual activation mechanism where the oxazaborolidine coordinates to both the ketone substrate and the borane reducing agent [24] [31]. The catalyst's bicyclic structure creates distinct convex and concave faces, with the prochiral ketone coordinating preferentially to the convex face [24]. Simultaneously, the nitrogen atom activates borane through Lewis base coordination, facilitating intramolecular hydride transfer through a six-membered ring transition state [24] [31].
Research demonstrates that (R)-CBS-methyl catalyst reduction of enone-derived α-amino acids proceeds with complete stereoselectivity, generating the threo-(2S,4S)-diastereomer as the sole product in 87% yield [13]. This stereochemical outcome is opposite to that observed with substrate-controlled L-selectride reduction, highlighting the power of reagent control to access both diastereomeric series [13].
| Catalyst | Conditions | Stereoselectivity | Product Configuration | Yield |
|---|---|---|---|---|
| (R)-CBS-Me (stoichiometric) | BH₃-THF, −20°C | >99:1 | (2S,4S)-threo | 87% |
| (R)-CBS-Me (10 mol%) | BH₃-THF, −20°C | >99:1 | (2S,4S)-threo | 70% |
| (S)-CBS-Me (stoichiometric) | BH₃-THF, −20°C | >99:1 | (2R,4R)-threo | 85% |
The catalytic version of the CBS reduction, employing 10 mol% catalyst loading, maintains excellent stereoselectivity while reducing reagent consumption [13] [20]. Although yields are somewhat diminished compared to stoichiometric conditions, the environmental and economic advantages make catalytic protocols attractive for large-scale applications [20].
CBS-catalyzed reductions demonstrate broad substrate scope, accommodating various substitution patterns on the enone framework [5] [20]. The catalyst's tolerance for different alkyl and aryl substituents enables access to diverse α-amino acid structures while maintaining high enantioselectivity [31]. The predictable stereochemical outcome based on catalyst absolute configuration allows synthetic chemists to access either enantiomeric series through appropriate catalyst selection [24] [31].
The Overman rearrangement constitutes a powerful method for the diastereoselective installation of amino groups in the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid derivatives [6] [14]. This -sigmatropic rearrangement converts allylic trichloroacetimidates to allylic trichloroacetamides with high stereoselectivity and broad functional group tolerance [25].
The mechanism proceeds through initial formation of the trichloroacetimidate from the corresponding allylic alcohol using trichloroacetonitrile and a catalytic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene [6] [25]. The subsequent thermal rearrangement occurs through a concerted, suprafacial process via a chair-like six-membered ring transition state [6] [14]. The thermodynamic driving force for this irreversible transformation derives from the formation of the stable amide functionality [25].
| Substrate | Conditions | Rearrangement Yield | Stereoselectivity | Product |
|---|---|---|---|---|
| Secondary allylic alcohol | DBU (cat.), CCl₃CN, 0°C to rt | 95% | >20:1 E:Z | Allylic trichloroacetimidate |
| Allylic trichloroacetimidate | Thermal, 140°C, 18h | 85% | >95:5 dr | Allylic trichloroacetamide |
| Allylic trichloroacetimidate | Pd(II) catalyst, rt | 66% | >90:10 dr | Allylic trichloroacetamide |
The stereochemical outcome of the Overman rearrangement is highly predictable, with secondary allylic alcohols preferentially forming (E)-alkenes in the product [6] [25]. This stereoselectivity arises from the chair-like transition state geometry, where steric interactions favor formation of the less congested alkene geometry [14] [25].
Recent developments in catalytic Overman rearrangements employ palladium(II) catalysts to enable room temperature transformations [14]. The use of palladium dichloride bis(acetonitrile) complex at 5 mol% loading facilitates rearrangement under mild conditions while maintaining excellent stereoselectivity [25]. This catalytic approach proves particularly valuable for thermally sensitive substrates that decompose under traditional thermal conditions [35].
The synthetic utility of the Overman rearrangement extends beyond simple amine installation to encompass complex molecular frameworks [4] [13]. In diaminopimelic acid synthesis, the rearrangement enables stereocontrolled introduction of the second amino group while preserving existing stereogenic centers [4]. The resulting trichloroacetamide can be readily converted to the free amine through reductive cleavage or basic hydrolysis [6] [25].
The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed amino protection strategy in the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid [9] [10]. The Boc group provides exceptional stability under basic and nucleophilic conditions while remaining labile to acid-mediated cleavage [12] [15].
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate [9] [15]. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, followed by elimination of tert-butyl carbonate [10] [12]. This carbonate subsequently decarboxylates to generate carbon dioxide and tert-butoxide, which neutralizes the protonated carbamate product [12].
| Protection Conditions | Base | Solvent | Temperature | Yield | Reaction Time |
|---|---|---|---|---|---|
| Boc₂O (1.1 eq) | Et₃N (1.5 eq) | THF | rt | 92% | 2-4 h |
| Boc₂O (1.2 eq) | NaHCO₃ (2.0 eq) | H₂O/THF | rt | 89% | 8-12 h |
| Boc₂O (1.1 eq) | DMAP (0.1 eq) | CH₂Cl₂ | rt | 95% | 1-2 h |
The deprotection of Boc-protected amino acids requires acidic conditions that protonate the carbonyl oxygen, facilitating cleavage of the tert-butyl group [9] [11]. Trifluoroacetic acid represents the most common deprotection reagent due to its effectiveness and ease of removal [10] [34]. The mechanism involves protonation-induced heterolysis to generate a stabilized tert-butyl carbocation, followed by decarboxylation of the resulting carbamic acid [12] [34].
Alternative deprotection methods have been developed to address specific synthetic challenges [11]. Oxalyl chloride in methanol provides a mild alternative to trifluoroacetic acid, proceeding at room temperature with excellent yields [11]. This method proves particularly valuable for acid-sensitive substrates that undergo decomposition under traditional trifluoroacetic acid conditions [11].
| Deprotection Conditions | Reagent | Solvent | Temperature | Yield | Reaction Time |
|---|---|---|---|---|---|
| TFA (neat) | TFA | CH₂Cl₂ | rt | 98% | 30 min |
| HCl (4M) | HCl | Dioxane | rt | 95% | 2 h |
| Oxalyl chloride | (COCl)₂ | MeOH | rt | 90% | 1-4 h |
The selectivity of Boc deprotection can be modulated through choice of reaction conditions and additives [11] [15]. Zinc bromide in dichloromethane selectively cleaves secondary Boc groups while leaving primary Boc groups intact [10]. This chemoselectivity enables stepwise deprotection in molecules bearing multiple protected amino groups [15].
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid exhibits distinctive solubility characteristics that reflect its amphiphilic nature, combining hydrophilic functional groups with a hydrophobic backbone . The compound demonstrates limited solubility in pure aqueous media due to the predominance of nonpolar structural elements, including the tert-butoxycarbonyl protecting group and the methylhexenoic chain [3] [4].
In aqueous environments, the compound's solubility is significantly influenced by pH conditions. The carboxylic acid functional group, with a typical pKa value around 2.3-2.4, undergoes deprotonation at physiological pH, creating a negatively charged carboxylate ion that enhances water solubility [5] [6]. The amino group, protected by the bulky tert-butoxycarbonyl moiety, remains largely neutral under most conditions, contributing minimal polarity enhancement [7].
The zwitterionic character becomes pronounced in the pH range of 4-7, where the compound exists predominantly as an internal salt with the carboxyl group deprotonated and the protected amino functionality maintaining its structural integrity [8] [9]. This ionic state represents the maximum aqueous solubility condition for the compound.
The compound demonstrates superior solubility in organic media, particularly in polar aprotic and moderately polar protic solvents [3] [10]. Dimethyl sulfoxide and methanol provide excellent dissolution characteristics, with the compound showing slight to moderate solubility in these systems [11]. Ethanol and ethyl acetate serve as effective solvents for synthetic applications, offering good solubility while maintaining chemical stability [4].
Dichloromethane and toluene represent useful solvents for extraction and purification procedures, though solubility varies considerably based on temperature and concentration [3]. The compound exhibits poor solubility in nonpolar solvents such as hexane, reflecting the polar nature of both the carboxylic acid and protected amino functionalities [10].
| Solvent Category | Representative Solvents | Solubility Assessment | Primary Interactions |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Limited to Moderate | Hydrogen bonding, ionic interactions |
| Polar Aprotic | DMSO, Ethyl Acetate | Good to Excellent | Dipole-dipole interactions |
| Nonpolar Aprotic | Dichloromethane, Toluene | Moderate | Van der Waals forces |
| Nonpolar | Hexane, Cyclohexane | Poor | Minimal interactions |
The solubility behavior correlates strongly with the dielectric constant of the solvent medium [10]. Solvents with dielectric constants above 20 generally provide acceptable solubility, while those below 10 show significantly reduced dissolution capacity [12]. The tert-butoxycarbonyl protecting group contributes substantial steric bulk, which can both enhance solubility in organic media through increased molecular volume and reduce aqueous solubility through hydrophobic interactions [13].
Temperature effects on solubility follow typical endothermic dissolution patterns, with increased temperature generally improving solubility across all solvent types, though thermal stability considerations limit the practical temperature range to below 150°C [14] [15].
The thermal stability profile of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is primarily governed by the thermal lability of the tert-butoxycarbonyl protecting group, which undergoes predictable decomposition at elevated temperatures [14] [16].
The compound demonstrates excellent thermal stability at ambient conditions and moderate heating up to approximately 100°C [15]. Significant decomposition begins around 150°C, initiating with the thermal decarboxylation of the tert-butoxycarbonyl group [14]. This process follows well-established elimination mechanisms, producing tert-butyl cation intermediates, carbon dioxide, and isobutene as primary degradation products [16].
Complete deprotection occurs at temperatures between 200-250°C, generating the free amino acid along with volatile organic compounds [14] [15]. At temperatures exceeding 250°C, multiple degradation pathways become operative, including decarboxylation of the carboxylic acid group, deamination reactions, and fragmentation of the carbon skeleton [17] [18].
The primary thermal degradation mechanism involves the elimination of the tert-butoxycarbonyl group through an E1-type elimination process [14]. The reaction proceeds via protonation of the carbonyl oxygen, followed by heterolytic cleavage of the carbon-oxygen bond and elimination of carbon dioxide [16]. The resulting tert-butyl cation subsequently undergoes β-elimination to form isobutene [15].
Secondary degradation pathways include decarboxylation of the free carboxylic acid at temperatures above 200°C, following mechanisms similar to those observed in other amino acids [17] [18]. The decarboxylation process typically produces carbon dioxide and an amine derivative, though the presence of the double bond in the side chain can lead to additional rearrangement reactions [19].
The hex-5-enoic acid moiety shows susceptibility to thermal isomerization and polymerization reactions at elevated temperatures, particularly in the presence of trace acids or bases . These reactions can lead to complex product mixtures containing oligomeric species and rearranged isomers [19].
| Temperature Range (°C) | Stability Status | Primary Reactions | Key Products |
|---|---|---|---|
| 25-100 | Stable | None | Starting material |
| 100-150 | Stable with monitoring | Minimal Boc degradation | Starting material + traces |
| 150-200 | Decomposition onset | Boc elimination | Free amino acid + CO₂ + isobutene |
| 200-250 | Significant degradation | Decarboxylation + deamination | Various organic fragments |
| Above 250 | Extensive decomposition | Multiple pathways | Complex mixture |
Thermal decomposition kinetics follow first-order reaction mechanisms for the initial Boc deprotection step, with activation energies ranging from 90-140 kJ/mol depending on the specific reaction conditions [21]. The rate constants show strong temperature dependence, following Arrhenius behavior across the studied temperature range [18].
Atmospheric conditions significantly influence degradation rates, with oxidative environments accelerating decomposition through radical chain mechanisms [17]. Inert atmospheres provide enhanced thermal stability, extending the useful temperature range by approximately 20-30°C [15].
The tautomeric equilibria and pH-dependent reactivity of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid arise from the ionizable functional groups and the enolic character introduced by the terminal double bond system [22] [23].
The compound exhibits limited tautomeric behavior compared to simple ketone-enol systems due to the carboxylic acid functionality and the protected amino group [22]. The primary tautomeric equilibrium involves the carboxylic acid group, which can exist in protonated and deprotonated forms depending on solution pH [8] [6].
Keto-enol tautomerism is not significantly operative in this system due to the absence of α-hydrogen atoms adjacent to carbonyl groups in the main chain [23]. However, the terminal methylene group in the 5-methylhex-5-enoic moiety can participate in weak prototropic equilibria under specific conditions [22].
The carboxylic acid group undergoes deprotonation with a pKa value of approximately 2.3-2.4, consistent with other amino acid derivatives [5] [9]. At pH values below 2, the compound exists predominantly in the protonated form (-COOH), exhibiting reduced aqueous solubility and neutral charge characteristics [8].
Between pH 2-4, progressive deprotonation occurs, with the compound transitioning to a zwitterionic state where the carboxyl group carries a negative charge while the protected amino functionality remains largely neutral [6]. This represents the pH range of maximum water solubility due to enhanced ionic character [8].
At physiological pH (7.4), the compound exists almost exclusively as the carboxylate anion, with the net charge of -1 [5]. The tert-butoxycarbonyl protecting group prevents protonation of the amino nitrogen, maintaining chemical stability across a wide pH range [7].
Extreme alkaline conditions (pH > 12) can lead to hydrolysis of the protecting group, though this process is significantly slower than acid-catalyzed deprotection [14]. Under these conditions, nucleophilic attack on the carbonyl carbon of the Boc group can occur, leading to gradual deprotection [16].
Nucleophilic reactivity of the compound is strongly pH-dependent, with the carboxylate form showing enhanced nucleophilicity compared to the protonated carboxylic acid [8]. This pH-dependent reactivity is particularly relevant in peptide coupling reactions and other synthetic transformations .
The terminal double bond in the methylhex-5-enoic chain shows pH-independent reactivity toward electrophilic addition reactions, though the overall reaction rates can be influenced by the ionization state of the carboxylic acid group through electronic effects [24].
Hydrolytic stability of the tert-butoxycarbonyl protecting group varies significantly with pH, showing maximum stability in the pH range 4-8 and increased lability under both strongly acidic and strongly basic conditions [14] [7].
| pH Range | Carboxyl State | Net Charge | Predominant Species | Relative Reactivity |
|---|---|---|---|---|
| 0-2 | Protonated (-COOH) | 0 to +1 | Neutral/cationic | Low nucleophilicity |
| 2-4 | Mixed | 0 | Zwitterionic transition | Moderate reactivity |
| 4-8 | Deprotonated (-COO⁻) | -1 | Anionic | High nucleophilicity |
| 8-12 | Deprotonated (-COO⁻) | -1 | Stable anionic | High nucleophilicity |
| Above 12 | Deprotonated (-COO⁻) | -1 | Boc hydrolysis risk | Variable |